molecular formula C22H19N3O2 B251516 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B251516
M. Wt: 357.4 g/mol
InChI Key: XQDFUQFIXRMZRL-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as DMOP, is a compound that has gained significant attention in scientific research for its potential applications in various fields.

Mechanism of Action

3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide exerts its effects by binding to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Binding of 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide to this receptor leads to the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and cell proliferation.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the inhibition of cell proliferation. In addition, 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, including the development of new drugs targeting the α7 nicotinic acetylcholine receptor, the investigation of its potential applications in other fields such as immunology and cardiovascular disease, and the exploration of its mechanisms of action at the molecular and cellular levels. In addition, further studies are needed to assess the safety and efficacy of 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in animal and human models.

Synthesis Methods

3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4-methylpyridine with 2-bromo-4-methylacetophenone to form an intermediate. This intermediate is then reacted with 2-chloro-1,3-oxazole to produce 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in high yield.

Scientific Research Applications

3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to act as a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which has been implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. In drug discovery, 3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been used as a lead compound for the development of new drugs targeting the α7 nicotinic acetylcholine receptor.

properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3,5-dimethyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-13-9-14(2)11-17(10-13)21(26)24-18-7-6-16(12-15(18)3)22-25-20-19(27-22)5-4-8-23-20/h4-12H,1-3H3,(H,24,26)

InChI Key

XQDFUQFIXRMZRL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C

Origin of Product

United States

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